molecular formula C20H19N5O4 B2816590 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2034511-65-2

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2816590
CAS RN: 2034511-65-2
M. Wt: 393.403
InChI Key: MCOBQHLKOUTXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrimidine derivatives, including those structurally related to the specified compound, involves condensation reactions, alkylation, and other chemical transformations. For example, Śladowska et al. (1990) discussed the synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate through condensation and alkylation, providing insights into the chemical reactivity and structural versatility of pyrimidine derivatives Śladowska, Bartoszko-Malik, & Zawisza, 1990.

Antimicrobial and Antitumor Activities

Research has also focused on evaluating the biological activities of pyrimidine derivatives. Fahim et al. (2019) synthesized novel pyrimidiopyrazole derivatives and assessed their in vitro antitumor activity, demonstrating the potential of these compounds in cancer research. Their study utilized microwave irradiation for synthesis and included molecular docking and Density Functional Theory (DFT) studies to evaluate the interaction energies and stability of the compounds Fahim, Elshikh, & Darwish, 2019.

Antioxidant Activity

George et al. (2010) investigated the antioxidant activity of some dihydropyrimidinone derivatives. Their research highlights the importance of pyrimidine derivatives in developing new antioxidants, which are crucial in combating oxidative stress-related diseases George, Sabitha, Kumar, & Ravi, 2010.

Crystal Structure and Quantum Chemical Analysis

Rajarajeswari et al. (2020) focused on the crystal structure and quantum chemical analysis of a pyrimidine derivative, illustrating the significance of structural and electronic properties in understanding the reactivity and potential applications of these compounds Rajarajeswari, Kumar, & Katrahalli, 2020.

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-17-10-16(13-6-7-13)23-12-24(17)9-8-21-18(27)15-11-22-20(29)25(19(15)28)14-4-2-1-3-5-14/h1-5,10-13H,6-9H2,(H,21,27)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOBQHLKOUTXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.